Cas no 1285537-51-0 (3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide
- (E)-N-(4-isopropylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 3-phenyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, (2E)-2-[[4-(1-methylethyl)phenyl]methylene]hydrazide
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- Inchi: 1S/C20H20N4O/c1-14(2)16-10-8-15(9-11-16)13-21-24-20(25)19-12-18(22-23-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23)(H,24,25)/b21-13+
- InChI Key: ZZADPVDMYFCWQL-FYJGNVAPSA-N
- SMILES: N1C(C2=CC=CC=C2)=CC(C(N/N=C/C2=CC=C(C(C)C)C=C2)=O)=N1
3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-0592-2μmol |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1092-0592-4mg |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1092-0592-2mg |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1092-0592-10mg |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1092-0592-20μmol |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1092-0592-3mg |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
A2B Chem LLC | BA67150-50mg |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F1092-0592-5μmol |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1092-0592-1mg |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1092-0592-75mg |
3-phenyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
1285537-51-0 | 90%+ | 75mg |
$208.0 | 2023-07-28 |
3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide Related Literature
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on 3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide
Research Briefing on 3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide (CAS: 1285537-51-0)
In recent years, the compound 3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide (CAS: 1285537-51-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This hydrazide derivative, characterized by its unique pyrazole core and isopropyl-substituted phenyl ring, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide involves a multi-step process, starting with the condensation of 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with 4-isopropylbenzaldehyde. Recent studies have optimized this synthesis to improve yield and purity, with some reports achieving yields exceeding 85% under mild reaction conditions. The compound's structure has been confirmed using advanced spectroscopic techniques, including NMR, IR, and mass spectrometry, ensuring its chemical integrity for further biological evaluation.
From a pharmacological perspective, this compound has demonstrated notable anti-inflammatory and anticancer activities. In vitro studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, with IC50 values in the low micromolar range. Additionally, it exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and colon cancers. Mechanistic studies suggest that these effects may be mediated through the modulation of key signaling pathways, including NF-κB and MAPK.
Recent investigations have also explored the compound's potential as an antimicrobial agent. Preliminary results indicate moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. While these values are higher than those of standard antibiotics, the compound's novel structure and mechanism of action warrant further optimization to enhance its potency.
In terms of drug development, the pharmacokinetic properties of 3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide have been evaluated in animal models. The compound exhibits reasonable oral bioavailability (~40%) and a half-life of approximately 4 hours in rodents. However, its metabolic stability requires improvement, as it undergoes rapid hepatic clearance due to glucuronidation. Current research efforts are focused on structural modifications to address these limitations while preserving its therapeutic efficacy.
Looking ahead, the compound's versatility makes it a promising candidate for further development. Its dual anti-inflammatory and anticancer properties suggest potential applications in combination therapies, particularly for inflammation-associated cancers. Moreover, its relatively simple synthetic route and favorable preliminary safety profile enhance its attractiveness for pharmaceutical development. Future research directions should include comprehensive toxicology studies, structure-activity relationship (SAR) analyses, and formulation optimization to advance this compound toward clinical trials.
In conclusion, 3-phenyl-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide represents an exciting area of research in chemical biology and drug discovery. While challenges remain in optimizing its pharmacokinetic properties, its diverse biological activities and structural novelty position it as a valuable scaffold for developing new therapeutic agents. Continued investigation into its mechanisms of action and potential clinical applications will be crucial for realizing its full therapeutic potential.
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